

# Synthesis of 4,10-dibromoanthanthrone (Pigment Red 168): Application Notes and Protocols

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## Compound of Interest

Compound Name: *Anthanthrone*

Cat. No.: *B1585402*

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## Introduction

**4,10-dibromoanthanthrone**, widely known as Pigment Red 168 (C.I. 59300), is a high-performance vat pigment prized for its brilliant scarlet to orange-red hue, excellent lightfastness, and resistance to weathering and chemicals.<sup>[1][2]</sup> Chemically, it is a derivative of **anthanthrone**, a polycyclic aromatic hydrocarbon.<sup>[3]</sup> Its stability and insolubility make it a choice material in demanding applications such as automotive coatings, high-quality industrial paints, and specialized inks.<sup>[1][4]</sup> In the realm of materials science and drug development, its rigid, planar  $\pi$ -conjugated system is of interest for the development of novel organic semiconductors and as a scaffold for functional molecules.<sup>[5]</sup> This document provides detailed application notes and protocols for the synthesis of 4,10-dibromoanthanthrone.

## Physicochemical and Resistance Properties

A summary of the key properties of Pigment Red 168 is provided in the table below. This data is essential for understanding its performance characteristics in various applications.

| Property                                   | Value   | References |
|--|---|------------|
| Chemical Formula                           | $C_{22}H_8Br_2O_2$  | [6][7]     |
| Molecular Weight                           | 464.11 g/mol  | [6][7]     |
| CAS Number                                 | 4378-61-4   | [6]        |
| Appearance                                 | Brilliant yellow-red powder   | [6]        |
| Melting Point                              | >400 °C   | [6]        |
| Density                                    | 1.97 g/cm <sup>3</sup>  | [8]        |
| Solubility                                 | Soluble in 1,2,3,4-tetrahydronaphthalene and xylene; slightly soluble in hot chloroform and 2-chlorophenol; insoluble in acetone, ethanol, and toluene. | [6]        |
| Behavior in H <sub>2</sub> SO <sub>4</sub> | Dissolves to form a green solution, which turns orange upon dilution.   | [6]        |
| Heat Resistance                            | Stable up to 250 °C   | [2]        |
| Light Fastness (Full Shade)                | 6-7 (on a scale of 1-8)   | [2]        |
| Weather Resistance                         | Excellent   | [1][2]     |
| Acid Resistance                            | Good  | [2]        |
| Alkali Resistance                          | Good  | [2]        |
| Migration Resistance                       | Excellent   | [2]        |

## Synthesis of 4,10-dibromoanthanthrone

There are two primary synthetic routes for the preparation of 4,10-dibromoanthanthrone:

- Direct bromination of **anthanthrone**.[6]

- Cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid followed by bromination.[6][9]

This document will focus on the direct bromination of **anthanthrone**, as it is a more common and direct approach.

## Experimental Protocol: Direct Bromination of Anthanthrone

This protocol is a representative procedure based on established chemical principles for electrophilic aromatic substitution. Optimal conditions, including reagent quantities, reaction times, and temperatures, may require empirical optimization.

### Materials:

- **Anthanthrone**
- Concentrated Sulfuric Acid (98%)
- Liquid Bromine
- Water (deionized)
- Sodium Hydroxide
- Xylene (optional, for finishing)
- Sodium Peroxodisulfate (optional, for finishing)

### Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet/trap for HBr.
- Heating mantle with temperature control.
- Buchner funnel and filtration apparatus.
- Beakers and other standard laboratory glassware.

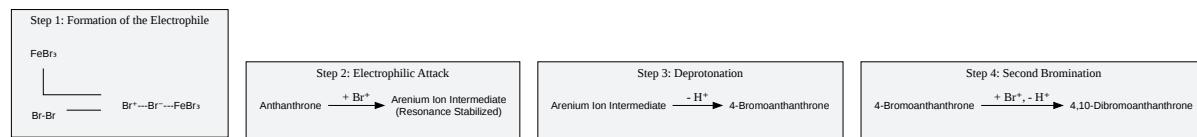
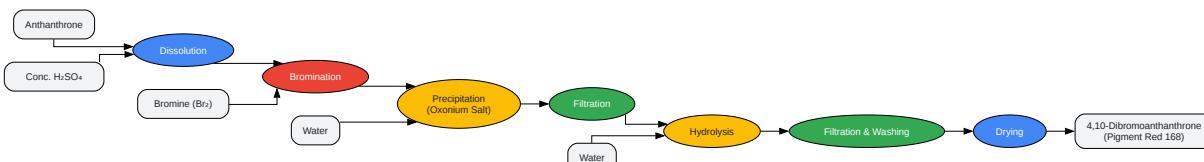
### Procedure:

- Dissolution: In a three-necked flask, carefully add **anthanthrone** to concentrated sulfuric acid with stirring. The mixture will form a solution.
- Bromination: Cool the solution and slowly add liquid bromine via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a suitable trap. The reaction mixture is stirred until the bromination is complete.
- Precipitation of the Oxonium Salt: The crude 4,10-dibromo**anthanthrone** can be precipitated as its oxonium sulfate by the careful addition of a small amount of water to the reaction mixture.[9][10]
- Isolation and Hydrolysis: The precipitated oxonium salt is isolated by filtration. This crude product is then hydrolyzed by suspending it in a larger volume of water, which converts the salt to the crude pigment.[9][10]
- Neutralization and Washing: The crude pigment is filtered, and the filter cake is washed with water until the filtrate is neutral to remove residual acid.
- Purification and Finishing (Optional): For high-performance pigment applications, a finishing step is often employed to achieve the desired crystal morphology and particle size, which significantly impacts the coloristic properties.[9] This can involve:
  - Solvent Treatment: Refluxing the crude pigment in an organic solvent, such as xylene, sometimes in the presence of an oxidizing agent like sodium peroxodisulfate.[9]
  - Recrystallization: While challenging due to its low solubility, recrystallization from a high-boiling point solvent can be attempted for purification.[11]
- Drying: The final product is dried in an oven at an appropriate temperature to remove any residual water or solvent.

## Reaction Mechanism and Workflow

The synthesis of 4,10-dibromo**anthanthrone** via direct bromination of **anthanthrone** is an example of electrophilic aromatic substitution. The reaction mechanism and a general

experimental workflow are illustrated below.



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